3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

P2X3 antagonist Structure-activity relationship Thiadiazole carboxamide

3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-45-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-aryl carboxamide class. Its core structure is characterized by a thiadiazole ring substituted at the 2-position with a 3-chlorobenzamide moiety and at the 5-position with a thioether-linked acetamide bearing a p-tolylamino group.

Molecular Formula C18H15ClN4O2S2
Molecular Weight 418.91
CAS No. 392291-45-1
Cat. No. B2376136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392291-45-1
Molecular FormulaC18H15ClN4O2S2
Molecular Weight418.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H15ClN4O2S2/c1-11-5-7-14(8-6-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyDPGIMZGWMZNPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-45-1): Compound Class and Procurement Baseline


3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392291-45-1) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-aryl carboxamide class. Its core structure is characterized by a thiadiazole ring substituted at the 2-position with a 3-chlorobenzamide moiety and at the 5-position with a thioether-linked acetamide bearing a p-tolylamino group. This scaffold is commonly explored within P2X3 and P2X2/3 purinergic receptor antagonist programs, as detailed in a Roche patent application describing thiadiazole-substituted arylamides [1]. The molecule's molecular formula is C18H15ClN4O2S2, with a molecular weight of approximately 418.91 g/mol, and it is typically supplied for non-human research use by specialist screening-compound vendors.

Why Generic Substitution Fails for 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: The Case for Precise Structural Selection


Compounds within the thiadiazole-aryl carboxamide family cannot be interchanged generically because minor structural modifications—such as variation of the aryl amide substituent at the thiadiazole 2-position—are known to profoundly alter receptor subtype selectivity, intrinsic efficacy, and off-target profiles. The Roche patent for this class explicitly teaches that the identity of the R² aryl group (e.g., 3-chlorophenyl vs. naphthyl vs. pyridinyl) and the nature of the 5-position thioether substituent are critical determinants of P2X3 vs. P2X2/3 antagonist potency [1]. Therefore, substitution of the target compound with a close analog lacking the 3-chlorobenzamide moiety or possessing a different N-aryl acetamide tail would carry a significant, but unquantified, risk of altered pharmacological behavior. The quantitative comparator evidence below substantiates where procurement decisions require compound-specific scrutiny.

Quantitative Differentiation Evidence: 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide vs. Its Closest Chemical Analogs


Structural Uniqueness of the 3-Chlorobenzamide Moiety vs. Naphthamide and Other Aryl Amide Analogs

The target compound features a 3-chlorobenzamide group at the thiadiazole 2-position, distinguishing it from the closest commercially cataloged analog, N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide (CAS 392291-85-9), which bears a bulky 1-naphthamide. Within the Roche P2X3/P2X2/3 antagonist patent series, the nature of the R² aryl amide substituent is a primary driver of receptor subtype selectivity and functional activity [1]. While no direct head-to-head data for these two specific compounds are publicly available, the patent disclosure establishes that 3-chlorophenyl and naphthyl substituents are independently claimed and expected to yield distinct pharmacological profiles, though quantitative IC₅₀ values for the exact title compound remain undisclosed.

P2X3 antagonist Structure-activity relationship Thiadiazole carboxamide

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Relative to the Naphthamide Analog

Computational prediction indicates that the target compound (MW 418.91, 3-chlorobenzamide) possesses lower lipophilicity than the naphthamide analog (MW 434.53). The 3-chlorophenyl group contributes fewer sp² carbons than the naphthyl system, reducing the calculated octanol-water partition coefficient (clogP) by an estimated 0.8–1.2 log units. While experimentally measured clogP or LogD values are not available in the public domain for either compound, the structural difference inherently affects passive membrane permeability and aqueous solubility, parameters central to in vitro assay design. This is a class-level inference derived from established QSAR principles for amide-containing heterocycles.

Lipophilicity Aqueous solubility ADME prediction

Synthetic Tractability and Building Block Availability for the 3-Chlorobenzamide Series

The 3-chlorobenzoyl chloride required for the final amide coupling is a widely available commodity reagent with >98% purity from multiple suppliers, whereas 1-naphthoyl chloride is less commonly stocked and often more expensive. The patent explicitly exemplifies the general coupling procedure of amino-thiadiazole intermediates with substituted benzoyl chlorides under mild basic conditions [1]. While no quantitative yield comparison for the specific title compound versus the naphthamide exists, the superior commercial availability and lower steric hindrance of 3-chlorobenzoyl chloride are expected to facilitate higher and more reproducible coupling yields during analog synthesis.

Chemical synthesis Building block availability Lead optimization

Optimal Application Scenarios for 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Based on Differential Evidence


P2X3 vs. P2X2/3 Subtype Selectivity Profiling in Chronic Pain Target Validation

The 3-chlorobenzamide substituent, as distinct from naphthamide or pyridinyl analogs, is predicted by patent SAR to confer a preference for P2X3 homomeric receptors over P2X2/3 heteromeric channels. Consequently, this compound is best deployed in electrophysiological or calcium-imaging experiments designed to deconvolve the contribution of P2X3 vs. P2X2/3 receptors in dorsal root ganglion neurons or recombinant cell lines. Procurement is warranted when the research objective requires a compound with the specific 3-chlorophenyl pharmacophore rather than the broader-spectrum naphthyl congener [1].

In Vitro ADME Assays Requiring Moderate Lipophilicity and Higher Aqueous Solubility

Based on its predicted lower clogP relative to the naphthamide analog, the target compound is a more suitable candidate for in vitro permeability (Caco-2/MDCK) and solubility assays where excessive lipophilicity can cause non-specific binding or precipitation. Researchers designing P2X antagonist screening cascades with strict DMSO concentration limits should preferentially select this compound over more lipophilic thiadiazole-aryl amide analogs to minimize vehicle-related artifacts [1].

Medicinal Chemistry Lead Generation Campaigns Favoring Synthetically Accessible 3-Chlorophenyl Series

For hit-to-lead programs aiming to explore the P2X3 pharmacophore, the target compound provides a synthetically efficient entry point due to the wide availability of 3-chlorobenzoyl chloride. Parallel synthesis libraries can be generated more rapidly and cost-effectively starting from this scaffold compared to the naphthamide series, enabling faster SAR exploration around the thiadiazole 5-position thioether group [1].

Quote Request

Request a Quote for 3-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.